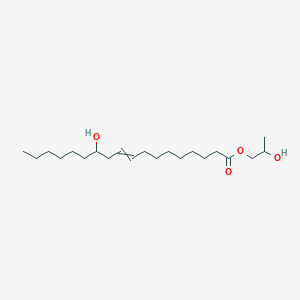![molecular formula C18H21NO4 B022384 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester CAS No. 111478-84-3](/img/structure/B22384.png)
1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester
Descripción general
Descripción
This compound, also known as Etodolac Impurity 17 , is a specialty biochemical for proteomics research . It has a molecular formula of C18H21NO4 and a molecular weight of 315.36 .
Synthesis Analysis
The synthesis of this compound is described in a patent . The process involves the reaction of 7-ethyltryptophol with the keto ester, ethyl propionylacetate, followed by alkaline hydrolysis . The 7-ethyltryptophol is produced by the reaction of 2-ethylphenylhydrazine with 4-hydroxybutyraldehyde .Molecular Structure Analysis
The active (+) enantiomer of the anti-inflammatory agent etodolac, which is this compound, has been assigned an S absolute configuration on the basis of a crystallographic analysis of the (S)- (-)-borneol ester of (-)-etodolac .Chemical Reactions Analysis
The preparation of pyrano [3,4-b]indoles, which includes this compound, involves the reaction of substituted tryptophols with keto esters .Physical And Chemical Properties Analysis
This compound is soluble in chloroform and dichloromethane . Its molecular weight is 315.367 g·mol−1 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research as a specialty biochemical . Its role in the study of protein expression, modification, and interaction is crucial for understanding cellular processes and disease mechanisms.
Metabolite Studies
As a derivative of Etodolac metabolite , it’s used in the investigation of drug metabolism and pharmacokinetics . Researchers can track its transformation and interaction within biological systems.
Cancer Research
Indole derivatives, including this compound, have shown promise in cancer research . They are explored for their potential to treat various cancer cells due to their ability to interfere with cell biology .
Microbial Treatment
The antimicrobial properties of indole derivatives make them candidates for developing treatments against microbes. This compound’s structure is key to its activity in disrupting microbial growth and survival .
Organic Synthesis
In organic synthesis , this compound serves as an intermediate. It’s involved in the synthesis of more complex molecules, particularly those with pharmacological activities .
Biological Activity Studies
Indole derivatives are known for their diverse biological activities. This compound is studied for its effects on different types of disorders in the human body, including neurological conditions .
Environmental Chemistry
Its properties are of interest in environmental chemistry for the development of environmental sensors and remediation strategies. The compound’s reactivity and stability under various conditions are key factors .
Material Science
In material science , the compound is investigated for its potential use in creating new materials with specific desired properties, such as conductivity or reactivity .
Propiedades
IUPAC Name |
methyl 2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-11-7-6-8-12-15-13(20)10-23-18(5-2,9-14(21)22-3)17(15)19-16(11)12/h6-8,19H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOCOYDGCIJCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455965 | |
| Record name | Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester | |
CAS RN |
111478-84-3 | |
| Record name | Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





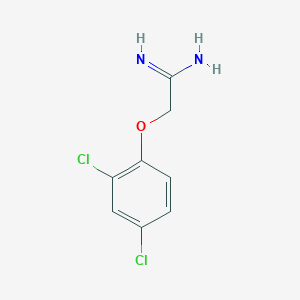

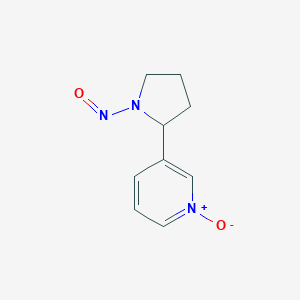
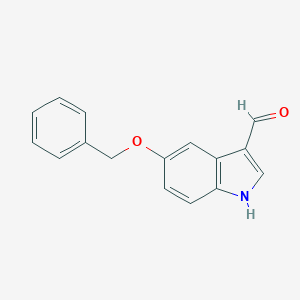

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
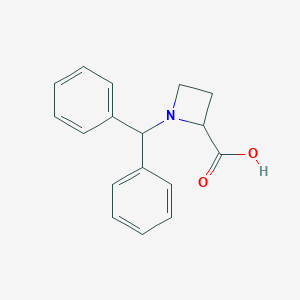
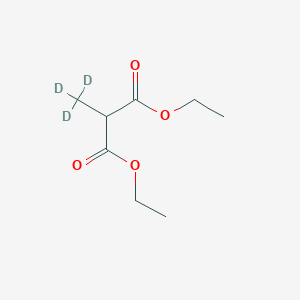
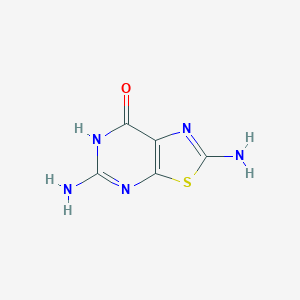
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
